methyl1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine-7-carboxylate

Description

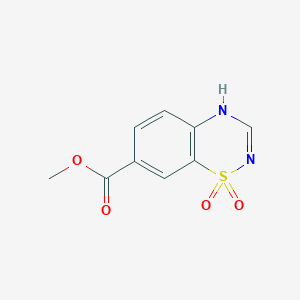

Methyl 1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazine-7-carboxylate is a heterocyclic compound featuring a benzothiadiazine core with a sulfonyl group (1,1-dioxo) and a methyl carboxylate substituent at position 5. The sulfonyl group enhances electron-withdrawing properties, while the ester moiety contributes to its solubility and reactivity. This compound is of interest in medicinal chemistry due to structural similarities with diuretics (e.g., thiazides) and antimicrobial agents.

Properties

Molecular Formula |

C9H8N2O4S |

|---|---|

Molecular Weight |

240.24 g/mol |

IUPAC Name |

methyl 1,1-dioxo-4H-1λ6,2,4-benzothiadiazine-7-carboxylate |

InChI |

InChI=1S/C9H8N2O4S/c1-15-9(12)6-2-3-7-8(4-6)16(13,14)11-5-10-7/h2-5H,1H3,(H,10,11) |

InChI Key |

RHSDGNSDBHTMLA-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)NC=NS2(=O)=O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

A typical synthetic pathway includes:

Step 1: Formation of Benzothiadiazine Core

Starting from appropriately substituted aniline derivatives, cyclization with sulfur-containing reagents (such as sulfur dioxide or sulfonyl chlorides) forms the benzothiadiazine ring. This step often involves oxidation to introduce the sulfonyl dioxide (1,1-dioxo) functionality.Step 2: Introduction of Carboxylate Group

The carboxylate group at position 7 is introduced either by direct substitution on the aromatic ring or by subsequent esterification of the corresponding carboxylic acid.Step 3: Esterification

The free carboxylic acid is converted to the methyl ester via reaction with methanol under acidic or basic catalysis.

Specific Synthetic Example

A representative synthesis (adapted from literature and patent sources) is as follows:

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1 | Substituted aniline + chlorosulfonyl isocyanate, base | Formation of sulfonamide intermediate | Intermediate sulfonamide formed |

| 2 | Oxidation with hydrogen peroxide or peracid | Conversion to sulfonyl dioxide (1,1-dioxo) group | Sulfonyl dioxide introduced |

| 3 | Aromatic substitution or lithiation + CO2 | Introduction of carboxylic acid group at position 7 | Carboxylic acid derivative |

| 4 | Esterification with methanol + acid catalyst | Formation of methyl ester | Final methyl ester product |

This synthetic route allows for modifications at various stages to optimize yield and purity.

Alternative Methods and Variations

Direct Sulfonylation and Oxidation: Some methods start with benzothiadiazine derivatives and directly oxidize the sulfur to the dioxide form, followed by esterification.

Use of Protective Groups: To improve selectivity, protective groups may be used on amino or hydroxyl substituents during synthesis.

Microwave-Assisted Synthesis: Recent advances include microwave-assisted reactions to reduce reaction times and improve yields.

Analytical Data and Purity Assessment

The synthesized methyl 1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine-7-carboxylate is typically characterized by:

| Analytical Method | Data / Result |

|---|---|

| Melting Point | 235-236 °C |

| Purity (HPLC) | ≥ 95% |

| NMR Spectroscopy | Characteristic chemical shifts confirming structure |

| Mass Spectrometry | Molecular ion peak at m/z ~240 |

| IR Spectroscopy | Peaks corresponding to sulfonyl dioxide and ester groups |

These data confirm the successful synthesis and high purity of the compound suitable for further biological or pharmaceutical studies.

Research Findings on Synthesis Optimization

Studies have shown that the choice of oxidizing agent and reaction temperature critically affects the yield of the sulfonyl dioxide group formation.

Esterification conditions (acidic vs. basic catalysis) influence the purity and yield of the methyl ester.

Substituent effects on the benzothiadiazine ring can alter the reactivity and require tailored synthetic conditions.

Recent research emphasizes greener synthesis approaches, including solvent-free conditions and use of less hazardous reagents.

Summary Table of Preparation Methods

| Method Type | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Cyclization + Oxidation | Aniline derivatives, chlorosulfonyl isocyanate, H2O2 | Straightforward, well-established | Multi-step, moderate yields |

| Direct Oxidation of Precursors | Benzothiadiazine derivatives, peracids | Fewer steps | Requires pure precursors |

| Microwave-Assisted Synthesis | Microwave irradiation, standard reagents | Faster reactions, higher yields | Requires specialized equipment |

| Protective Group Strategy | Use of protective groups during synthesis | Improved selectivity | Additional steps needed |

Chemical Reactions Analysis

Types of Reactions

Methyl 1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine-7-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its chemical properties.

Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s reactivity.

Substitution: This reaction involves replacing one functional group with another, which can modify the compound’s behavior in different environments.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may produce a more reduced form. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

Methyl 1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine-7-carboxylate has numerous applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research explores its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.

Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of methyl 1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural Analog: Benzodithiazine Derivatives

Compound 15 (Methyl 6-chloro-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate) and Compound 16 (2,5-dihydroxy analog) ():

- Core Structure : Benzodithiazine (two sulfur atoms) vs. benzothiadiazine (one sulfur, one nitrogen).

- Substituents : Both feature a methyl carboxylate at position 7 but differ in hydroxyl group positions on the benzylidene moiety (2,4- vs. 2,5-dihydroxy).

- Physical Properties :

- Synthesis : Derived from dihydroxybenzaldehydes via hydrazone formation, highlighting substituent-dependent reactivity .

Benzoimidazole Carboxylates ()

Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate (Compound 3):

- Core Structure : Benzoimidazole (two nitrogen atoms) vs. benzothiadiazine.

- Substituents : Methyl carboxylate at position 7 and a pyrimidine-derived alkyl group.

- Synthesis : N-alkylation of benzoimidazole precursors, differing from the hydrazine-based routes in benzodithiazines .

- Structural Isomerism : Positional isomerism (e.g., 4-carboxylate vs. 7-carboxylate) affects electronic distribution and steric interactions .

Benzothiadiazine Sulfonamide ()

6-Chloro-3-methyl-1,1-dioxo-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-7-sulfonamide :

- Core Structure : Benzothiadiazine with sulfonamide at position 7 vs. methyl carboxylate.

- Functional Groups : Sulfonamide (-SO₂NH₂) vs. ester (-COOCH₃).

Data Tables

Table 1: Structural and Physical Comparison

Table 2: Elemental Analysis ()

| Compound | Formula | C (%) Calculated | C (%) Found | H (%) Calculated | H (%) Found |

|---|---|---|---|---|---|

| 15 | C₁₇H₁₄ClN₃O₆S₂ | 44.78 | 44.78 | 3.09 | 3.12 |

| 16 | C₁₇H₁₄ClN₃O₆S₂ | 44.78 | 44.77 | 3.09 | 3.14 |

Research Findings and Implications

- Synthetic Flexibility : Substituent positions (e.g., hydroxyl groups in Compounds 15/16) modulate melting points and spectral profiles, suggesting tunability for specific applications .

- Bioactivity Potential: Sulfonamide and carboxylate derivatives may exhibit divergent pharmacological properties due to differences in polarity and hydrogen-bonding .

- Structural Isomerism : Benzoimidazole carboxylates () with positional isomerism (e.g., 4- vs. 7-carboxylate) highlight the importance of regiochemistry in drug design .

Biological Activity

Methyl 1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine-7-carboxylate is a compound within the benzothiadiazine class, recognized for its diverse biological activities. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

Methyl 1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine-7-carboxylate has a molecular formula of and a molecular weight of approximately 316.33 g/mol. The presence of a dioxo group and a carboxylate moiety is significant for its reactivity and pharmacological properties. The compound's unique structure contributes to its interaction with various biological targets.

Pharmacological Activities

Research indicates that compounds in the benzothiadiazine family exhibit a range of pharmacological activities. Specifically, methyl 1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine-7-carboxylate has shown potential in several key areas:

- Antimicrobial Activity : Exhibits effectiveness against various pathogens.

- Antiviral Properties : Potential in inhibiting viral infections.

- Antihypertensive Effects : May influence blood pressure regulation through various mechanisms.

- Antidiabetic Activity : Shows promise in managing blood glucose levels.

- Anticancer Potential : Investigated for its ability to inhibit cancer cell proliferation.

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets. Notably:

- ATP-sensitive potassium channels : Activation may lead to vasodilation and improved cardiovascular health.

- AMPA receptors : Modulation could have implications in neurological disorders.

Synthesis Methods

The synthesis of methyl 1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine-7-carboxylate typically involves multi-step organic synthesis techniques. Common methods include:

- Formation of the Benzothiadiazine Core : Utilizing appropriate reagents to establish the foundational structure.

- Introduction of Functional Groups : Employing strategies to incorporate dioxo and carboxylate functionalities.

- Purification Techniques : Ensuring high yields and purity through recrystallization or chromatography.

Comparative Analysis

To better understand the unique features of methyl 1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine-7-carboxylate relative to other compounds in its class, the following table summarizes key comparisons:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 6-chloro-1,1-dioxo-4H-benzothiadiazine | Contains a chlorine substituent | Enhanced lipophilicity may improve membrane permeability |

| 3-(7-amino-benzothiadiazine) | Amino group at position 7 | Potentially increased biological activity due to amino functionality |

| 3-fluorophenyl derivative | Contains fluorine substituent | Increased metabolic stability and altered pharmacokinetics |

Case Studies and Research Findings

Several studies have explored the biological activity of methyl 1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine-7-carboxylate:

- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

- Anticancer Research : Experimental data indicated that methyl 1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine-7-carboxylate inhibited the proliferation of certain cancer cell lines through apoptosis induction.

- Cardiovascular Studies : Research showed that activation of ATP-sensitive potassium channels by this compound resulted in vasodilation in animal models.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing methyl 1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazine-7-carboxylate?

Methodological Answer: Synthesis typically involves multi-step organic reactions, including cyclization, sulfonation, and esterification. Key parameters include:

- Temperature control : Reactions often proceed at 60–80°C to balance yield and purity .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity, while chlorinated solvents (e.g., dichloromethane) improve intermediate isolation .

- Catalysts : Use of Lewis acids (e.g., AlCl₃) for cyclization steps .

Post-synthesis, intermediates are purified via column chromatography, and final product purity is verified by HPLC (>95%) .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

Methodological Answer:

- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions (e.g., 1,1-dioxo group at δ 130–135 ppm for sulfur oxidation) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (±0.001 Da accuracy) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) monitor reaction progress and purity .

- X-ray crystallography : Resolves ambiguous stereochemistry (e.g., torsion angles for benzothiadiazine core) .

Q. What are the key physicochemical properties influencing its stability and formulation?

Methodological Answer:

- Solubility : Limited aqueous solubility (log P ≈ 2.5–3.0), necessitating co-solvents (e.g., PEG 400) for in vitro assays .

- Stability : Degrades under extreme pH (<3 or >10) or prolonged UV exposure; store at –20°C in amber vials .

- Melting point : Typically 150–160°C (varies with substituents) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents at positions 4 and 6) affect biological activity?

Methodological Answer:

- Case study : Replacing the 4-cyclopropyl group with a phenyl ring () increases antibacterial potency (MIC ↓ 4× against S. aureus) but reduces anti-inflammatory activity (IC₅₀ ↑ 2× in COX-2 inhibition) .

- Rational design : Computational docking (e.g., AutoDock Vina) predicts that bulkier substituents at position 6 (e.g., 4-methylpiperidinyl) enhance target binding (ΔG < –8 kcal/mol) .

- SAR analysis : Electron-withdrawing groups at position 7 improve metabolic stability (t₁/₂ ↑ 30% in microsomal assays) .

Q. How can contradictory data on biological targets (e.g., antimicrobial vs. anti-inflammatory) be resolved?

Methodological Answer:

- Target profiling : Use orthogonal assays (e.g., SPR for binding affinity, qPCR for gene expression) to differentiate off-target effects .

- Dose-response studies : EC₅₀ values for antimicrobial activity (µg/mL range) often diverge from anti-inflammatory effects (nM range), suggesting distinct mechanisms .

- Pathway analysis : RNA-seq identifies upregulated pathways (e.g., NF-κB for inflammation; cell wall biosynthesis for antimicrobial activity) .

Q. What strategies mitigate challenges in crystallizing this compound for structural studies?

Methodological Answer:

- Co-crystallization : Use fragment-based approaches with known co-crystals (e.g., thrombin inhibitors) to stabilize the benzothiadiazine core .

- Cryoprotection : Flash-cooling in liquid nitrogen with 20% glycerol minimizes crystal lattice disruption .

- Data collection : Synchrotron radiation (λ = 0.98 Å) resolves electron density for sulfone groups (R-factor < 0.05) .

Q. How can computational modeling predict metabolic pathways and toxicity?

Methodological Answer:

- In silico tools :

- ADMET Predictor : Estimates CYP450 inhibition risks (e.g., CYP3A4 > 50% at 10 µM).

- SwissADME : Predicts Phase II metabolism (e.g., glucuronidation at the carboxylate group) .

- Validation : Compare with in vitro hepatocyte assays to refine models (R² > 0.85 for clearance rates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.